1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine
CAS No.:
Cat. No.: VC16394937
Molecular Formula: C14H19ClFN3O
Molecular Weight: 299.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3O |
|---|---|
| Molecular Weight | 299.77 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-3-12(9-14)10-16-11-13-5-7-18(17-13)8-6-15;/h2-5,7,9,16H,6,8,10-11H2,1H3;1H |
| Standard InChI Key | SKWFWUZQVLHBTO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CNCC2=NN(C=C2)CCF.Cl |
Introduction
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine is a synthetic organic compound belonging to the pyrazole derivative family. It features a pyrazole ring substituted with a fluoroethyl group and a methoxybenzyl moiety. This compound has a molecular formula of C14H19ClFN3O and a molecular weight of 299.77 g/mol .
Synthesis
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine typically involves multi-step organic reactions. These reactions often include the coupling of 1-(2-fluoroethyl)-1H-pyrazole with N-(3-methoxybenzyl)amine under controlled conditions to ensure high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to optimize the synthesis process.
Biological Activity and Potential Applications
While specific biological activity data for 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine is limited, compounds with similar structures often exhibit significant pharmacological properties. These properties can include interactions with various biological targets, such as receptors or enzymes, which may modulate their activity. Further research is necessary to elucidate the precise mechanisms of action and therapeutic potentials of this compound.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine | C14H19ClFN3O | Pyrazole ring with fluoroethyl and methoxybenzyl groups |
| 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine | Not specified | Lacks methoxybenzyl group; simpler structure |
| (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine | Not specified | Different aromatic substitution; potential for different biological activity |
| 1-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]methanamine | Not specified | Similar pyrazole core but with fluorobenzene substitution; may exhibit distinct properties |
Research Findings and Future Directions
Research into the biological activity and applications of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine is ongoing. Interaction studies could focus on its binding affinity to various biological targets. Understanding these interactions will be crucial for evaluating its therapeutic potential and safety profile. Further experimental investigations are needed to fully characterize its molecular targets and elucidate its mechanisms of action.
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